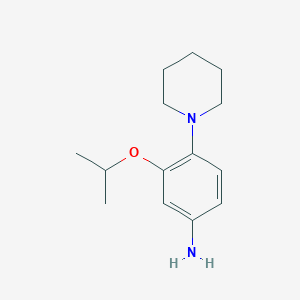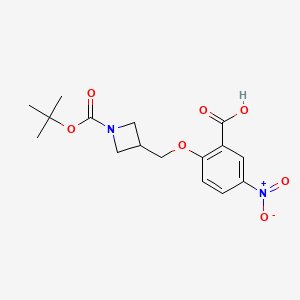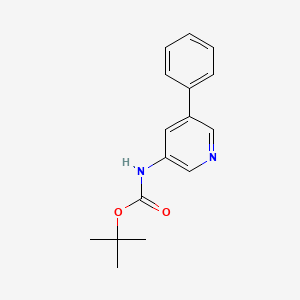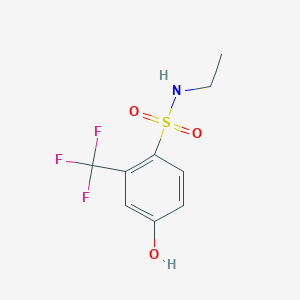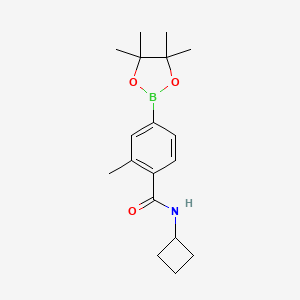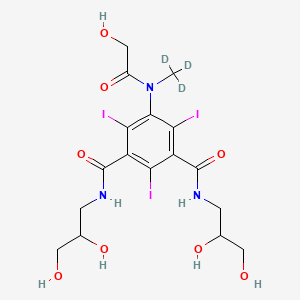
Iomeprol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iomeprol-d3 is a deuterium-labeled analog of Iomeprol, commonly used as an internal standard in analytical and pharmacokinetic research. This stable isotope-labeled compound improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Iomeprol in biological samples. Ideal for researchers and laboratories, this compound ensures reliable analysis in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The process typically involves the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: The industrial production of Iomeprol-d3 involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process is carried out in controlled environments to maintain the stability of the compound and ensure its suitability for analytical applications.
Chemical Reactions Analysis
Types of Reactions: Iomeprol-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and functional groups to suit specific analytical needs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various substitution reagents (e.g., halogenating agents). The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound's stability.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives are used in different analytical applications to study the compound's behavior and interactions in biological systems.
Scientific Research Applications
Iomeprol-d3 is widely used in scientific research due to its stable isotope labeling and high accuracy in analytical measurements. Its applications include:
Chemistry: Used as an internal standard in mass spectrometry and liquid chromatography to improve the accuracy of quantitative analyses.
Biology: Employed in metabolic studies to track the distribution and metabolism of Iomeprol in biological systems.
Medicine: Utilized in therapeutic drug monitoring to ensure accurate dosing and efficacy of Iomeprol-based radiopharmaceuticals.
Industry: Applied in the quality control of pharmaceuticals and the development of new analytical methods for drug analysis.
Mechanism of Action
The mechanism by which Iomeprol-d3 exerts its effects involves its role as an internal standard in analytical techniques. By providing a stable reference point, this compound enables precise quantification of Iomeprol in biological samples, ensuring accurate and reliable results in pharmacokinetic and metabolic studies.
Molecular Targets and Pathways: this compound does not directly interact with biological targets but serves as a reference compound in analytical assays. Its presence helps to calibrate the measurement systems and improve the accuracy of the results.
Comparison with Similar Compounds
Iomeprol
Deuterium-labeled analogs of other pharmaceutical compounds
Properties
Molecular Formula |
C17H22I3N3O8 |
|---|---|
Molecular Weight |
780.1 g/mol |
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-(trideuteriomethyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31)/i1D3 |
InChI Key |
NJKDOADNQSYQEV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO |
Canonical SMILES |
CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


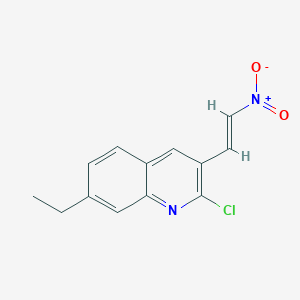

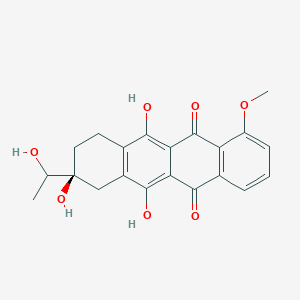
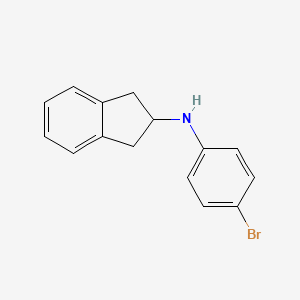


![Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15339399.png)

